5-Methyl-2-(3-phenylpropoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 5-Methyl-2-(3-phenylpropoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst .
Chemical Reactions Analysis
5-Methyl-2-(3-phenylpropoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines, often using hydrogen gas and a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Scientific Research Applications
5-Methyl-2-(3-phenylpropoxy)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-phenylpropoxy)aniline involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Methyl-2-(3-phenylpropoxy)aniline can be compared to other similar compounds, such as:
Aniline: A simpler aromatic amine with a similar structure but lacking the phenylpropoxy group.
Phenylamine: Another aromatic amine that shares some chemical properties with this compound.
N-Phenylpropylamine: A compound with a similar phenylpropyl group but different substitution patterns on the aromatic ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-methyl-2-(3-phenylpropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIVNOCGSQTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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